molecular formula C20H26N2O B1221869 Tabernanthine

Tabernanthine

Cat. No. B1221869
M. Wt: 310.4 g/mol
InChI Key: UCIDWKVIQZIKEK-NXWOVTFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabernanthine is an alkaloid.

Scientific Research Applications

Interaction with Benzodiazepine Receptors

  • Tabernanthine has been found to interact with brain benzodiazepine receptors, both in vitro and in vivo. This interaction could be responsible for some of its observed effects, such as inducing tremors. Tabernanthine demonstrated an antagonistic effect on benzodiazepine receptors and displayed properties similar to benzodiazepine receptor inverse agonists (Trouvin et al., 1987).

Effects on Brain Catecholamine Turnover

  • Research has indicated that tabernanthine affects the turnover time of brain catecholamines (noradrenaline and dopamine) in both normal and hypobaric hypoxic conditions. It appears to antagonize the effects of hypobaric hypoxia on dopamine turnover times, particularly in dopaminergic areas (Cretet et al., 1980).

Influence on Calcium Responses

  • Tabernanthine has shown a potentiating effect on calcium responses in isolated organs. This suggests a role in sensitizing the response of organs to catecholamines like noradrenaline and dopamine (Valette & Leclair, 1977).

Peripheral Cardiovascular Effects

  • Studies on anaesthetized rats indicate that tabernanthine tartrate has peripheral cardiovascular effects. It has been observed to cause bradycardia and hypotension, potentially through a direct action on myocardial muscle and modification of calcium exchanges (Hamon et al., 1985).

Calcium Entry Blocker and Effects on Cardiac Muscle

  • Tabernanthine also serves as a calcium entry blocker, affecting cellular calcium metabolism. It shows a negative inotropic effect in myocardial tissue and a chronotropic effect in the perfused rat heart (Hajo-Tello et al., 1985).

Interaction with Catecholamines in Vascular Smooth Muscle

  • In vascular smooth muscle, tabernanthine influences the turnover of intracellular calcium and catecholamine-stimulated contractions. This indicates its role in calcium entry blocking and other actions related to intracellular calcium releasable by noradrenaline (Miller & Godfraind, 1983).

Cellular Uptake and Binding

  • The cellular uptake and binding of tabernanthine have been studied in cell suspension cultures. The compound demonstrated diffusive uptake, with a suggestion that binding to intracellular components is also involved in the accumulation process (Renaudin, 1981).

properties

Product Name

Tabernanthine

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1

InChI Key

UCIDWKVIQZIKEK-NXWOVTFFSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

synonyms

tabernanthine
tabernanthine tartrate
tabernanthine, p-chlorophenoxyacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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